N'-[(Z)-(4-methylphenyl)methylidene]pyrazine-2-carbohydrazide
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Overview
Description
N’~2~-[(Z)-1-(4-METHYLPHENYL)METHYLIDENE]-2-PYRAZINECARBOHYDRAZIDE is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~2~-[(Z)-1-(4-METHYLPHENYL)METHYLIDENE]-2-PYRAZINECARBOHYDRAZIDE typically involves the condensation of 4-methylbenzaldehyde with 2-pyrazinecarbohydrazide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N’~2~-[(Z)-1-(4-METHYLPHENYL)METHYLIDENE]-2-PYRAZINECARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazinecarboxylic acids, while reduction can produce hydrazine derivatives with different substituents .
Scientific Research Applications
N’~2~-[(Z)-1-(4-METHYLPHENYL)METHYLIDENE]-2-PYRAZINECARBOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which N’~2~-[(Z)-1-(4-METHYLPHENYL)METHYLIDENE]-2-PYRAZINECARBOHYDRAZIDE exerts its effects involves interactions with specific molecular targets. The pyrazine ring and hydrazide group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activities and affect cellular processes .
Comparison with Similar Compounds
Similar Compounds
N’~2~-[(Z)-1-(4-METHYLPHENYL)METHYLIDENE]-4-NITROBENZOHYDRAZIDE: Similar in structure but with a nitro group, which alters its reactivity and applications.
N’~2~-[(Z)-1-(4-METHOXYBENZYL)METHYLIDENE]-2-PYRAZINECARBOHYDRAZIDE:
Uniqueness
N’~2~-[(Z)-1-(4-METHYLPHENYL)METHYLIDENE]-2-PYRAZINECARBOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in various applications. Its ability to participate in multiple types of chemical reactions and its potential in diverse fields make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C13H12N4O |
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Molecular Weight |
240.26 g/mol |
IUPAC Name |
N-[(Z)-(4-methylphenyl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C13H12N4O/c1-10-2-4-11(5-3-10)8-16-17-13(18)12-9-14-6-7-15-12/h2-9H,1H3,(H,17,18)/b16-8- |
InChI Key |
JWOZQYYTUNWYCE-PXNMLYILSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N\NC(=O)C2=NC=CN=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
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